molecular formula C9H13Cl2N3OS B5698107 2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5698107
M. Wt: 282.19 g/mol
InChI Key: CTPVNDAXIPYWBT-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as DCTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCTA belongs to the class of thiadiazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DCTA is not fully understood. However, it has been proposed that DCTA exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, DCTA has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may explain its anticancer activity.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DCTA can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. DCTA has also been found to have antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components. In vivo studies have shown that DCTA can reduce tumor growth and increase the survival rate in animal models.

Advantages and Limitations for Lab Experiments

DCTA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has a high degree of stability and can be stored for extended periods without degradation. However, one limitation is that DCTA has low solubility in water, which may limit its use in certain experiments. Another limitation is that the mechanism of action of DCTA is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of DCTA. One direction is to further investigate its potential as a herbicide and develop more effective formulations. Another direction is to explore its use as a scaffold for the synthesis of novel materials with specific properties. In medicine, future studies could focus on optimizing the synthesis of DCTA derivatives with improved anticancer, antimicrobial, and antifungal activity. Further research is also needed to elucidate the mechanism of action of DCTA and identify its molecular targets. Overall, DCTA has shown promising results in various fields and has the potential to be developed into a useful compound with diverse applications.

Synthesis Methods

DCTA can be synthesized using different methods, including the reaction of 2,2-dichloroacetyl chloride with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The yield and purity of DCTA can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

DCTA has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DCTA has been tested as a herbicide and showed promising results in inhibiting the growth of weeds. In medicine, DCTA has been investigated for its anticancer, antimicrobial, and antifungal properties. DCTA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown activity against various bacterial and fungal strains. In material science, DCTA has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.

properties

IUPAC Name

2,2-dichloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl2N3OS/c1-3-5(4-2)8-13-14-9(16-8)12-7(15)6(10)11/h5-6H,3-4H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPVNDAXIPYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

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